molecular formula C21H17ClN2O4 B11466841 1-(3-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11466841
M. Wt: 396.8 g/mol
InChI Key: LGKOGYXEYLPWMQ-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a pyrrolopyridine core with chlorophenyl and methoxyphenyl substituents. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functionality.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the aromatic rings.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound’s derivatives may be used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include other pyrrolopyridine derivatives with different substituents These compounds may share similar core structures but differ in their biological activity and chemical properties due to variations in their substituents

Some similar compounds include:

Properties

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H17ClN2O4/c1-28-15-7-2-4-12(8-15)16-10-18(25)23-19-17(21(26)27)11-24(20(16)19)14-6-3-5-13(22)9-14/h2-9,11,16H,10H2,1H3,(H,23,25)(H,26,27)

InChI Key

LGKOGYXEYLPWMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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